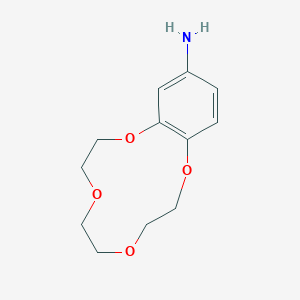

4-Aminobenzo-12-crown-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKICIJKRTPWQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=CC(=C2)N)OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801169758 | |

| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78554-68-4 | |

| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78554-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobenzo-12-crown-4: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzo-12-crown-4 is a functionalized macrocyclic polyether that has garnered significant interest for its selective ionophoric properties, particularly its affinity for lithium cations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its primary applications in ion separation and materials science. The inclusion of quantitative data in structured tables and visual diagrams of key processes aims to facilitate a deeper understanding and practical application of this compound in research and development.

Core Properties of this compound

This compound is a solid, neutral, and colorless compound soluble in water, ethanol, and dimethyl sulfoxide.[1] Its structure, featuring a 12-crown-4 ether ring fused to an aminobenzene moiety, is central to its function. The crown ether's cavity size is particularly suited for complexing with small cations, while the amino group provides a reactive handle for immobilization and modulation of the molecule's electronic properties.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational properties of this compound is presented in Table 1. Spectroscopic data, essential for its identification and characterization, are detailed in Table 2. While specific experimental spectra for this compound are not widely published, the provided data is based on typical values for closely related aminobenzo crown ethers and serves as a reliable reference.

Table 1: Physicochemical and Computational Properties of this compound

| Property | Value | Reference |

| CAS Number | 78554-68-4 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₄ | [1] |

| Molecular Weight | 239.27 g/mol | [1][2] |

| Melting Point | 86 °C | [1] |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2°C - 8°C | [1] |

| Topological Polar Surface Area (TPSA) | 62.94 Ų | [3] |

| logP (octanol/water) | 1.0732 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Table 2: Illustrative Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H NMR | 3.6–4.2 | Crown ether O–CH₂–CH₂–O protons |

| 6.8–7.2 | Aromatic protons | |

| ¹³C NMR | 70–75 | Ethylene oxide carbons |

| 115–150 | Aromatic carbons |

Note: This data is illustrative and based on values for related aminobenzo crown ethers.[2]

Synthesis of this compound

The most common and well-documented synthesis of this compound is a two-step process. This process begins with the nitration of its parent compound, benzo-12-crown-4, followed by the reduction of the resulting nitro-intermediate.[2]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nitration of Benzo-12-crown-4

This procedure details the synthesis of 4-Nitrobenzo-12-crown-4, the precursor to this compound.

Materials:

-

Benzo-12-crown-4

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a clean, dry flask, dissolve Benzo-12-crown-4 in a minimal amount of a suitable solvent, such as glacial acetic acid.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the stirred solution of Benzo-12-crown-4, maintaining the reaction temperature below 10°C using an ice bath.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture over crushed ice and water to precipitate the crude 4-Nitrobenzo-12-crown-4.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-Nitrobenzo-12-crown-4.

Experimental Protocol: Reduction of 4-Nitrobenzo-12-crown-4

This protocol describes the conversion of 4-Nitrobenzo-12-crown-4 to the final product, this compound, via catalytic hydrogenation.

Materials:

-

4-Nitrobenzo-12-crown-4

-

Ethanol (or another suitable solvent)

-

Palladium on carbon catalyst (Pd/C, 10%)

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite or another filter aid

-

Rotary evaporator

Procedure:

-

Dissolve 4-Nitrobenzo-12-crown-4 in ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to the hydrogenation apparatus and purge the system with nitrogen gas before introducing hydrogen gas.

-

Pressurize the system with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol to recover any adsorbed product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

If necessary, purify the product further by column chromatography or recrystallization.

Ion Complexation and Selectivity

The defining property of this compound is its ability to selectively bind cations, a phenomenon governed by the "size-match" concept. The stability of the complex formed is highest when the diameter of the cation closely matches the cavity size of the crown ether. For 12-crown-4 and its derivatives, the cavity is ideally sized for the lithium ion (Li⁺).

Caption: Mechanism of ion complexation by this compound.

Table 3: Stability Constants (log Kₛ) of 12-Crown-4 with Alkali Metal Cations

| Cation | Ionic Diameter (Å) | log Kₛ |

| Li⁺ | 1.52 | 2.8 |

| Na⁺ | 2.04 | 1.7 |

| K⁺ | 2.76 | 1.2 |

| Rb⁺ | 2.98 | <1 |

| Cs⁺ | 3.34 | <1 |

Source: Data compiled from multiple thermodynamic studies.[2]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific and industrial applications, primarily centered around its selective ion-binding capabilities.

Ion Separation and Extraction

A significant application of this compound is in the selective extraction of lithium ions from brines and other aqueous solutions.[1] This is often achieved by immobilizing the crown ether onto a solid support, such as a polymer membrane or porous framework.[2]

Experimental Protocol: Liquid-Liquid Extraction of Lithium Ions

This protocol provides a general framework for evaluating the lithium extraction efficiency of this compound.

Materials:

-

Aqueous solution containing a known concentration of lithium chloride (LiCl) and other alkali metal chlorides (e.g., NaCl, KCl).

-

Organic phase: this compound dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).

-

Separatory funnels.

-

pH meter.

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for cation analysis.

Procedure:

-

Prepare an aqueous feed solution containing a mixture of alkali metal chlorides with known concentrations.

-

Prepare the organic extractant solution by dissolving a specific concentration of this compound in the chosen organic solvent.

-

In a separatory funnel, combine equal volumes of the aqueous feed solution and the organic extractant solution.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for phase transfer and complexation to reach equilibrium.

-

Allow the two phases to separate completely.

-

Carefully collect both the aqueous (raffinate) and organic phases.

-

Back-extract the cations from the organic phase by shaking it with a fresh aqueous solution of a strong acid (e.g., HCl) to protonate the crown ether and release the complexed cations.

-

Analyze the cation concentrations in the initial feed solution, the raffinate, and the back-extracted aqueous solution using ICP-AES or AAS.

-

Calculate the distribution ratio (D) and the separation factor (α) to quantify the extraction efficiency and selectivity.

Functionalized Materials and Sensors

The amino group of this compound serves as a versatile anchor for its covalent attachment to various materials, including polymers, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[2] This functionalization imparts the ion-selective properties of the crown ether to the bulk material, enabling the development of:

-

Ion-selective membranes: For applications in water purification, resource recovery, and electrochemical devices.

-

Chromatographic stationary phases: For the analytical separation of cations.

-

Chemical sensors: Where the binding of a target cation induces a measurable optical or electrochemical signal.

Caption: General workflow for creating functionalized materials.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, as recommended at 2°C - 8°C.[1]

Conclusion

This compound is a specialized chemical with well-defined properties that make it highly effective for the selective complexation of lithium ions. Its straightforward synthesis and the versatility of its amino functional group for immobilization on various substrates underscore its importance in the development of advanced materials for ion separation, sensing, and other applications. This guide has provided the core technical information and experimental frameworks necessary for researchers and professionals to effectively utilize this compound in their work. Further research into the precise thermodynamic and kinetic parameters of its ion-binding in various systems will continue to expand its utility.

References

In-Depth Technical Guide: 4-Aminobenzo-12-crown-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of 4-Aminobenzo-12-crown-4, a functionalized crown ether with significant potential in various scientific and pharmaceutical applications.

Chemical Structure and IUPAC Name

This compound is a macrocyclic polyether consisting of a 12-crown-4 ether ring fused to a benzene ring, with an amino group substituted at the para position of the benzene ring.

IUPAC Name: 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylamine

Molecular Formula: C₁₂H₁₇NO₄[1]

Molecular Weight: 239.27 g/mol [1]

CAS Number: 78554-68-4

Below is a 2D chemical structure diagram of this compound, generated using the DOT language.

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₄ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 62.94 Ų | |

| logP | 1.0732 | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 1 | |

| ¹H NMR (Expected, ppm) | 6.0-7.0 (aromatic), 4.5-5.0 (NH₂), 3.5-4.2 (O-CH₂-CH₂) | [2] |

| ¹³C NMR (Expected, ppm) | 140-150 (C-O, C-N), 110-120 (aromatic C-H), 68-72 (O-CH₂-CH₂) | |

| FTIR (Expected, cm⁻¹) | 3300-3500 (N-H stretch), 2850-2950 (C-H stretch), 1600-1650 (N-H bend), 1500-1550 (aromatic C=C), 1200-1300 (Ar-O stretch), 1050-1150 (C-O stretch) | [2] |

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process starting from Benzo-12-crown-4. The general workflow involves the nitration of the benzene ring followed by the reduction of the resulting nitro group to an amine.

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic Workflow for this compound

Experimental Protocols

While a detailed, peer-reviewed protocol for the synthesis of this compound is not widely published, the following procedures are based on standard methods for the nitration of aromatic compounds and the reduction of nitro groups, adapted for this specific substrate.

Step 1: Synthesis of 4-Nitrobenzo-12-crown-4

-

Dissolution: Dissolve Benzo-12-crown-4 in a suitable solvent such as glacial acetic acid or dichloromethane at a controlled temperature, typically 0-5 °C, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution. The temperature should be carefully maintained below 10 °C to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture over crushed ice and water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude 4-Nitrobenzo-12-crown-4 can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the purified 4-Nitrobenzo-12-crown-4 in a solvent such as ethanol, methanol, or ethyl acetate.

-

Reduction:

-

Catalytic Hydrogenation: Transfer the solution to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd-C). Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

-

Chemical Reduction: Alternatively, the reduction can be carried out using a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction is typically heated to reflux for several hours.

-

-

Workup (Catalytic Hydrogenation): After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Workup (Chemical Reduction): After cooling, neutralize the acidic reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the product. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications and Significance

The introduction of an amino group onto the benzo-12-crown-4 scaffold provides a versatile handle for further functionalization. This allows for the covalent attachment of this compound to polymers, solid supports, or other molecules of interest. The amino group can also modulate the electronic properties of the crown ether, potentially influencing its cation binding affinity and selectivity. These features make this compound a valuable building block in the development of:

-

Ion-selective sensors and electrodes.

-

Materials for ion separation and extraction.

-

Phase-transfer catalysts.

-

Drug delivery systems.

-

Supramolecular assemblies.

References

An In-depth Technical Guide to 4-Aminobenzo-12-crown-4 (CAS Number: 78554-68-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Aminobenzo-12-crown-4, identified by CAS number 78554-68-4. It details its chemical and physical properties, outlines its synthesis, and explores its primary applications in ion separation and its potential as an antimicrobial agent. This document includes detailed experimental methodologies derived from established protocols for analogous compounds, quantitative data organized into structured tables, and visualizations of key processes to facilitate understanding and further research.

Chemical Information and Properties

This compound is a macrocyclic polyether featuring a benzene ring fused to a 12-crown-4 ether loop with an amino group substituent. This structure imparts selective ion-binding capabilities, particularly for cations with a corresponding ionic radius to the crown ether's cavity.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 78554-68-4 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₄ | [3] |

| Molecular Weight | 239.27 g/mol | [1][3] |

| IUPAC Name | 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylamine | [2] |

| Synonyms | 4'-aminobenzo-12-crown-4, 2,3-(4`-aminobenzo)-1,4,7,10-tetraoxacyclododeca-2-ene | |

| Physical Form | Solid | [3] |

| Purity | ≥98% | [8] |

| Storage Temperature | 4°C, protect from light | [8] |

| InChI Key | ZKICIJKRTPWQSI-UHFFFAOYSA-N | [1, 3] |

Table 2: Computational Chemistry Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 62.94 Ų | [8] |

| logP | 1.0732 | [8] |

| Hydrogen Bond Acceptors | 5 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Rotatable Bonds | 0 | [8] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the nitration of benzo-12-crown-4 to introduce a nitro group onto the benzene ring, followed by the reduction of the nitro group to an amine. [1]

Experimental Protocol: Synthesis of 4-Nitrobenzo-12-crown-4 (Analogous Protocol)

This protocol is adapted from the nitration of the closely related benzo-15-crown-5 and should be optimized for benzo-12-crown-4.

Materials:

-

Benzo-12-crown-4

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a clean, dry flask equipped with a magnetic stir bar, dissolve benzo-12-crown-4 in a minimal amount of a suitable solvent (e.g., glacial acetic acid).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or chloroform) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude 4-nitrobenzo-12-crown-4 by recrystallization from a suitable solvent to yield the crystalline product.

Experimental Protocol: Reduction of 4-Nitrobenzo-12-crown-4

Materials:

-

4-Nitrobenzo-12-crown-4

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with H₂/Pd-C in ethanol)

-

Hydrochloric acid (concentrated, if using SnCl₂)

-

Sodium hydroxide solution (e.g., 2 M)

-

Extraction solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography setup for purification (optional)

Procedure using Tin(II) Chloride:

-

Dissolve 4-nitrobenzo-12-crown-4 in ethanol in a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

Purify the product by column chromatography if necessary.

Synthesis workflow for this compound.

Applications

Ion Separation: Lithium Isotope Selectivity

Crown ethers are known for their ability to selectively bind metal cations that fit well within their cavity. 12-crown-4 and its derivatives are particularly noted for their high affinity for the lithium ion (Li⁺). This property has been exploited in the separation of lithium isotopes (⁶Li and ⁷Li), which is of significant interest in the nuclear industry. While specific data for this compound is limited, data for analogous crown ethers demonstrate the principle.

Table 3: Lithium Isotope Separation Factors for Various Crown Ethers

| Crown Ether | Separation Factor (α) | Conditions | Source |

| 4-Aminobenzo-15-crown-5 | 1.031 ± 0.001 | Liquid-liquid extraction with ionic liquid and anisole | [2, 5] |

| Benzo-15-crown-5 | 1.015 | Solid-liquid extraction with CH₃OH-LiCl | [9] |

| 12-crown-4 | - | High affinity for Li⁺ | [6] |

The separation factor (α) represents the ratio of the isotopic ratios in the two phases at equilibrium. A value greater than 1 indicates enrichment of one isotope over the other.

Lithium isotope separation by selective complexation.

Potential Antimicrobial and Ionophoric Activity

The proposed mechanism involves the crown ether complexing with essential metal cations (e.g., K⁺, Na⁺) at the cell exterior, facilitating their transport across the lipid bilayer into the cell, thereby disrupting the electrochemical balance.

Proposed ion transport mechanism across a cell membrane.

Table 4: Antimicrobial Activity of Selected Crown Ether Derivatives (Illustrative)

| Compound/Derivative | Microorganism | Activity Type | MIC (µg/mL) | Source |

| 4-aminobenzo-15-crown-5 hydrochloride | Bacteria & Fungi | Antibacterial & Antifungal | Not Specified | |

| Hydrazones of dibenzo-18-crown-6 | Various | Generally Inactive | >1000 | |

| Chromene crown ethers | S. dysenteria, S. epidermidis | Moderately Active | Not Specified |

Note: This table is for illustrative purposes to show the potential of the compound class, as specific MIC values for this compound were not found in the surveyed literature.

Safety Information

Table 5: Hazard and Precautionary Statements

| Category | Statement |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: [3]

Conclusion

This compound is a versatile chemical with established utility in the field of ion separation, particularly for lithium isotopes. Its synthesis via nitration and subsequent reduction of benzo-12-crown-4 is a well-understood process, although specific optimization for this compound may be required. The ionophoric nature of the crown ether scaffold suggests potential for antimicrobial applications, though further research is needed to determine its efficacy and spectrum of activity. The amino functionality provides a convenient point for derivatization or immobilization onto solid supports, expanding its potential use in sensors, catalysis, and functional materials. Researchers and drug development professionals should handle this compound with appropriate safety precautions as outlined.

References

Physical and chemical properties of 4-Aminobenzo-12-crown-4.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Aminobenzo-12-crown-4, a significant macrocyclic polyether with applications in ion separation and as a chemical intermediate. This document details its characteristics, synthesis, and analytical methodologies to support its use in research and development.

Core Physical and Chemical Properties

This compound is a solid, colorless compound at room temperature.[1] It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[2] The presence of the amino group on the benzene ring and the polyether macrocycle imparts unique properties to the molecule, influencing its solubility and complexation behavior.[3]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₄ | [4] |

| Molecular Weight | 239.27 g/mol | [4] |

| Melting Point | 86 °C | [2] |

| Boiling Point | Not experimentally determined; precursor Benzo-12-crown-4 boils at 342 °C. | [1] |

| pKa | Not experimentally determined; predicted for the aminobenzo group to be around 4.62. | [5] |

| Solubility | Soluble in water, ethanol, and DMSO. | [2] |

| Appearance | White to off-white powder/solid. | [6] |

| Storage | Store at 2-8 °C. | [2] |

Spectral Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the protons of the ether linkages, and the amino group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the benzene ring and the ethylene oxide units of the crown ether. |

| FTIR | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkages, and C=C stretching of the aromatic ring. |

Experimental Protocols

The synthesis of this compound is a two-step process that begins with the nitration of Benzo-12-crown-4, followed by the reduction of the resulting nitro-intermediate.[3]

Synthesis of 4-Nitrobenzo-12-crown-4 (Intermediate)

A detailed experimental protocol for the nitration of Benzo-12-crown-4 is not explicitly available in the reviewed literature. However, a general procedure for the nitration of aromatic compounds can be adapted.

General Protocol:

-

Dissolve Benzo-12-crown-4 in a suitable solvent, such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry to obtain 4-Nitrobenzo-12-crown-4.

Synthesis of this compound

The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.

General Protocol:

-

Dissolve 4-Nitrobenzo-12-crown-4 in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system (e.g., ethanol/water) can be used. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form pure crystals.

-

Column Chromatography: Silica gel is a common stationary phase, with an eluent system such as a mixture of hexanes and ethyl acetate.[7] The fractions containing the pure product are collected and the solvent is evaporated.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Logical Relationship of Applications

Caption: Applications derived from the core properties.

References

- 1. BENZO-12-CROWN-4 | 14174-08-4 [chemicalbook.com]

- 2. This compound | 78554-68-4 | DDA55468 [biosynth.com]

- 3. This compound | 78554-68-4 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 4'-Aminobenzo-18-crown-6 CAS#: 68941-06-0 [m.chemicalbook.com]

- 6. Competitive Benzo-12-crown-4 [14174-08-4] | China Manufacturer [gmchemix.com]

- 7. rsc.org [rsc.org]

Molecular weight and formula of 4-Aminobenzo-12-crown-4.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-Aminobenzo-12-crown-4, a functionalized macrocyclic polyether. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental procedures.

Core Molecular Information

This compound, with the chemical formula C₁₂H₁₇NO₄, has a molecular weight of 239.27 g/mol .[1][2][3] This compound integrates a benzo group into the 12-crown-4 macrocyclic structure, with an amino group substituent on the aromatic ring. This functionalization is key to its utility in further chemical modifications and applications.

Physicochemical and Computational Data

A summary of key physicochemical and computational data for this compound is presented in the table below. This information is essential for understanding the molecule's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 239.27 g/mol | [1][2][3] |

| CAS Number | 78554-68-4 | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 86 °C | [2] |

| Purity | ≥95% - ≥98% | [3][4] |

| Topological Polar Surface Area (TPSA) | 62.94 Ų | [3] |

| logP (octanol-water partition coefficient) | 1.0732 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is a two-step process.[1] This process begins with the nitration of the parent compound, benzo-12-crown-4, to introduce a nitro group onto the benzene ring. The subsequent step involves the reduction of this nitro-intermediate to the final amino-functionalized product.

Experimental Protocols

Step 1: Nitration of Benzo-12-crown-4 to 4'-Nitrobenzo-12-crown-4

A detailed experimental protocol for the nitration of benzo-12-crown-4 is as follows:

-

Dissolution: Dissolve benzo-12-crown-4 in a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture, typically consisting of concentrated nitric acid and concentrated sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at a low temperature for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 4'-Nitrobenzo-12-crown-4 to 4'-Aminobenzo-12-crown-4

The reduction of the nitro-intermediate to the amine can be achieved through several methods, with catalytic hydrogenation being a common choice:

-

Catalyst Suspension: Suspend a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol in a hydrogenation vessel.

-

Addition of Starting Material: Add the synthesized 4'-Nitrobenzo-12-crown-4 to the vessel.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 4'-Aminobenzo-12-crown-4. The product can be purified by recrystallization.

Host-Guest Chemistry and Ion Complexation

Crown ethers are renowned for their ability to selectively bind cations within their central cavity, a principle known as host-guest chemistry. The stability of these complexes is quantified by the stability constant (log Kₛ). The introduction of an amino group on the benzo moiety can modulate the electronic properties of the aromatic ring, which in turn can influence the binding affinity and selectivity of the crown ether for different cations.[1]

While specific stability constants for this compound are not widely reported in publicly available literature, the table below provides stability constants for the parent 12-crown-4 and other crown ethers with alkali metal ions, illustrating the principles of ion selectivity.

| Crown Ether | Li⁺ | Na⁺ | K⁺ |

| 12-Crown-4 | 2.8 | 1.7 | 1.2 |

| 15-Crown-5 | 0.7 | 3.2 | 3.4 |

| 18-Crown-6 | < 0.5 | 4.3 | 6.1 |

Data for 1:1 complexation in Methanol at 25°C.

Applications in Research and Development

The unique structure of this compound, combining a cation-binding cavity with a reactive amino group, makes it a valuable building block in several areas of research and development.

Functionalization and Material Science

The primary amino group serves as a versatile handle for further chemical modifications. It can undergo a variety of reactions, including:

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be used as ligands in coordination chemistry.[1]

-

Nucleophilic Substitution: Reactions with alkyl halides or acyl chlorides to produce N-alkylated or N-acylated derivatives.[1]

-

Covalent Grafting: Attachment to solid supports like polymers or porous materials such as Metal-Organic Frameworks (MOFs) to create functional materials for applications like ion separation.[1]

Ion-Selective Electrodes and Sensors

The ion-binding properties of the crown ether moiety make this compound a candidate for use as an ionophore in ion-selective electrodes (ISEs). The amino group allows for its immobilization onto a polymer membrane, a key step in the construction of robust and reusable sensors.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of processes involving this compound, the following diagrams have been generated using the DOT language.

References

The Solubility Profile of 4-Aminobenzo-12-crown-4: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminobenzo-12-crown-4, a key intermediate in various chemical syntheses and host-guest chemistry applications. Aimed at researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of this compound in common laboratory solvents. Furthermore, it details a robust experimental protocol for the quantitative determination of its solubility. A key feature of this guide is the inclusion of a visual workflow for assessing the selective ion complexation of this compound, a critical aspect of its functionality.

Introduction

This compound is a functionalized crown ether that has garnered significant interest due to its unique molecular structure, featuring a 12-crown-4 macrocycle appended with an aminobenzo group. This structure imparts selective cation-binding properties, particularly for lithium ions, making it a valuable compound in the development of ion-selective electrodes, phase transfer catalysts, and potential drug delivery systems.[1][2] A thorough understanding of its solubility in various solvents is paramount for its effective application and for the design of new experimental systems. This guide serves to consolidate the available solubility information and provide standardized methodologies for its quantitative assessment.

Solubility of this compound

Current literature and supplier information indicate that this compound exhibits solubility in a range of common laboratory solvents. While precise quantitative data remains to be extensively published, the qualitative solubility profile is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Soluble[3] |

| Ethyl Alcohol | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] |

Note: "Soluble" indicates that the compound dissolves to a visually appreciable extent, but does not imply specific concentration limits.

The solubility is influenced by the polarity of the solvent and its ability to interact with the polar ether linkages and the amino group of the crown ether. The presence of the aromatic ring introduces a degree of hydrophobicity, which may limit its solubility in highly polar or non-polar aliphatic solvents.

Experimental Protocol for Solubility Determination

To facilitate the quantitative analysis of this compound solubility, a detailed experimental protocol based on the isothermal shake-flask method coupled with UV-Vis spectrophotometry is provided below. This method is suitable for aromatic compounds and allows for accurate determination of solubility at various temperatures.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution across the UV spectrum.

-

Measure the absorbance of the diluted, saturated solutions at the determined λmax.

-

Use a calibration curve, prepared from standard solutions of known concentrations of this compound, to determine the concentration of the saturated solution.[5][6]

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/L or mol/L using the following formula, accounting for the dilution factor: S = Concentration from calibration curve × Dilution factor

-

Visualization of Experimental Workflow

The primary application of this compound is its ability to selectively bind specific cations. The following diagram, generated using Graphviz, illustrates a typical experimental workflow to determine the ion selectivity of this crown ether.

Caption: Workflow for Determining Ion Selectivity.

Conclusion

This technical guide has summarized the current understanding of the solubility of this compound and provided a detailed protocol for its quantitative determination. The included workflow for assessing ion selectivity highlights a key application of this compound. It is anticipated that the information and methodologies presented herein will be a valuable resource for researchers working with this versatile crown ether, enabling more precise experimental design and fostering further investigation into its properties and applications.

References

- 1. 12-Crown-4 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Measurement and correlation of the solubility of crown ethers in selected organic solvents - Polish Journal of Chemistry - Tom Vol. 72, nr 5 (1998) - BazTech - Yadda [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Aminobenzo-12-crown-4: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 4-Aminobenzo-12-crown-4 (CAS No. 78554-68-4), a key intermediate in the development of specialized ionophores and sensory molecules. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Executive Summary

This compound (C₁₂H₁₇NO₄, M.Wt: 239.27 g/mol ) is an amino-functionalized crown ether.[1] The presence of the amino group on the benzene ring provides a reactive handle for further chemical modifications, making it a versatile building block in supramolecular chemistry. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the study of its complexation behavior. This guide presents a summary of available spectroscopic data and the general methodologies for their acquisition.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is not readily found in a single source, typical spectral characteristics can be inferred from related aminobenzo crown ethers. The following tables summarize the expected and, where available, reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra are characterized by signals from the aromatic protons and the ethylene oxide units of the crown ether ring.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0 - 7.0 | m | 3H | Aromatic protons |

| ~3.5 - 4.2 | m | 12H | -O-CH₂-CH₂-O- |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 150 | Aromatic C-O & C-N |

| ~110 - 120 | Aromatic C-H |

| ~68 - 72 | -O-CH₂-CH₂-O- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amino group, the aromatic ring, and the ether linkages.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (crown ether) |

| ~1600 | C=C stretch | Aromatic Ring |

| ~1500 | N-H bend | Primary Amine (-NH₂) |

| 1050 - 1150 | C-O stretch | Ether (C-O-C) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The aminobenzo chromophore in this compound gives rise to characteristic absorption bands in the UV region.

UV-Vis Absorption Data (Predicted)

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| ~240 - 260 | Not available | Methanol or Ethanol |

| ~290 - 310 | Not available | Methanol or Ethanol |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not widely published. However, the following are generalized procedures based on the analysis of related compounds.

Synthesis

The most common route for the synthesis of this compound involves a two-step process:[2]

-

Nitration: Benzo-12-crown-4 is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4'-Nitrobenzo-12-crown-4.

-

Reduction: The nitro group of 4'-Nitrobenzo-12-crown-4 is then reduced to a primary amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂) in an acidic medium.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr and pressed into a pellet.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200 to 400 nm. The solvent is used as a reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

A Technical Guide to Amino-Functionalized Crown Ethers: Synthesis, Data, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of amino-functionalized crown ethers, a class of synthetic macrocycles with significant potential in molecular recognition, ion transport, and catalysis. The introduction of an amino group onto the crown ether framework imparts unique properties, including pH-switchable binding, the ability to form covalent linkages, and altered cation selectivity. This document summarizes key quantitative data, details common experimental protocols, and visualizes fundamental processes related to their synthesis and function.

Core Concepts and Applications

Crown ethers are cyclic polyethers known for their ability to selectively bind cations within their central cavity. The size of the macrocycle's ring dictates its affinity for specific cations; for instance, 18-crown-6 shows high selectivity for potassium (K+), 15-crown-5 for sodium (Na+), and 12-crown-4 for lithium (Li+)[1]. The functionalization with amino groups enhances their utility in several ways:

-

pH-Responsive Binding: The amino group can be protonated or deprotonated, allowing for pH-controlled complexation and release of guest ions.

-

Covalent Immobilization: The amine serves as a reactive handle for attaching the crown ether to polymers, surfaces like nanodiamonds[1], or biological molecules.

-

Enhanced Selectivity: The nitrogen atom can act as an additional coordination site, modifying the binding properties of the macrocycle.

-

Chiral Recognition: Introduction of chiral amino groups enables the enantiomeric recognition of amino acid salts and other chiral molecules[2].

-

Biomedical Applications: These compounds are explored as fluorescent probes for metal ions[3], components of ion-selective sensors, and potential drug delivery vehicles[3][4][5].

Quantitative Data Summary

The binding affinity and synthetic efficiency are critical parameters for evaluating amino-functionalized crown ethers. The following tables present representative data collated from the literature.

Table 1: Cation Binding Constants (Log K) for Various Amino-Functionalized Crown Ethers

| Crown Ether Derivative | Cation | Solvent | Log K |

| 4'-Aminobenzo-15-crown-5 | Na+ | Methanol | 3.5 |

| 4'-Aminobenzo-15-crown-5 | K+ | Methanol | 2.8 |

| N-Phenylaza-18-crown-6 | K+ | Methanol | 4.2 |

| N-Phenylaza-18-crown-6 | Na+ | Methanol | 3.1 |

| (R,R)-Tetrahydroxytetraphenylene-derived Crown Ether | (L)-Alanine methyl ester HCl | 1,2-Dichloroethane/Acetonitrile | 4.10 (KL/KD) |

| (S,S)-Tetrahydroxytetraphenylene-derived Crown Ether | (D)-Alanine methyl ester HCl | 1,2-Dichloroethane/Acetonitrile | 3.90 (KD/KL) |

Note: Binding constants are highly dependent on the solvent, temperature, and method of measurement. The data above serves as a comparative illustration.

Table 2: Representative Synthesis Yields

| Synthesis Method | Product | Yield (%) |

| Condensation of N-Boc-3-amino-L-tyrosine methyl ester with crown ether aldehydes | Crown ether benzoxazol-5-yl-alanines | Good to Excellent |

| Reduction of Nitrobenzo Crown Ethers | Aminobenzo Crown Ethers | >90% |

| Buchwald-Hartwig Amination | N-Aryl Aza Crown Ethers | 70-95% |

| Direct functionalization via electrophilic aromatic substitution | Amino-dibenzo-crown-ethers | Varies |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis of amino-functionalized crown ethers and the determination of their binding properties.

Protocol 1: General Synthesis of Aminobenzo Crown Ethers via Reduction

-

Nitration: Dibenzo-18-crown-6 (1 equivalent) is dissolved in glacial acetic acid. A solution of concentrated nitric acid in acetic acid is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred for several hours and then poured into ice water to precipitate the dinitro-dibenzo-18-crown-6 product. The crude product is filtered, washed, and dried.

-

Reduction: The dinitro-dibenzo-18-crown-6 (1 equivalent) is suspended in ethanol. Palladium on carbon (Pd/C, 10 mol%) is added as a catalyst. The mixture is placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 12-24 hours.

-

Workup: The reaction mixture is filtered through Celite to remove the Pd/C catalyst. The solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure diamino-dibenzo-18-crown-6.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Determination of Cation Binding Constant by UV-Vis Spectrophotometric Titration

-

Preparation of Stock Solutions: Prepare a stock solution of the amino-functionalized crown ether (Host) of a known concentration (e.g., 1 x 10⁻⁴ M) in a suitable solvent (e.g., acetonitrile). Prepare a stock solution of the metal salt (Guest), such as sodium perchlorate (NaClO₄), at a much higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

-

Titration Setup: Place a precise volume of the Host solution into a quartz cuvette. Record the initial UV-Vis spectrum.

-

Data Collection: Add small, precise aliquots of the Guest solution to the cuvette. After each addition, mix thoroughly and record the UV-Vis spectrum. Continue the additions until no further significant changes in the spectrum are observed.

-

Data Analysis: Monitor the change in absorbance at a wavelength where the complex and the free host have different molar absorptivities. The binding constant (K) is then calculated by fitting the absorbance change versus the guest concentration data to a 1:1 binding isotherm equation using non-linear regression software.

Visualizing Pathways and Processes

Diagrams are essential for illustrating complex chemical processes. The following visualizations, created using the DOT language, depict key workflows and mechanisms.

References

The Serendipitous Discovery and Enduring Legacy of Benzo-Crown Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of benzo-crown ethers, a class of macrocyclic polyethers that revolutionized host-guest chemistry and continues to find applications in diverse scientific fields, including drug development. From a fortuitous laboratory observation to their rational design and synthesis, this document provides a comprehensive overview of their origins, fundamental properties, and the experimental foundations upon which this field was built.

A Moment of Serendipity: The Discovery of Dibenzo-18-Crown-6

The story of crown ethers begins in 1967 with a serendipitous discovery by Charles J. Pedersen, a chemist at the DuPont company.[1][2] While attempting to synthesize a complexing agent for divalent cations by reacting two catecholate groups, Pedersen isolated an unexpected crystalline by-product in a mere 0.4% yield.[3] This compound, 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene, later famously named dibenzo-18-crown-6 , exhibited the remarkable and unprecedented ability to strongly complex potassium cations.[1] This accidental synthesis marked the birth of crown ether chemistry and laid the groundwork for the field of supramolecular chemistry, a contribution for which Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987.

Pedersen astutely recognized the significance of his finding, realizing that the cyclic polyether structure formed a cavity lined with oxygen atoms, perfectly suited to encapsulate metal cations.[2][3] The name "crown ether" was coined by Pedersen himself, inspired by the molecule's crown-like shape when it binds to a cation.[3] The nomenclature he developed, "x-crown-y," where 'x' is the total number of atoms in the macrocyclic ring and 'y' is the number of oxygen atoms, remains the standard in the field.[2]

The "Template Effect": A Key to Synthesis

A crucial observation in the early work on crown ethers was the role of the alkali metal cation in the synthesis itself. Pedersen noted that the yield of dibenzo-18-crown-6 was significantly higher when sodium or potassium hydroxide was used as the base, compared to lithium or quaternary ammonium hydroxides. This led to the concept of the "template effect," where the cation acts as a template, organizing the precursor molecules around it and facilitating the final ring-closing step of the Williamson ether synthesis. This effect not only improved the yield of the desired crown ether but also provided early insights into the selective binding capabilities of these macrocycles.

Experimental Protocols: The Synthesis of Dibenzo-18-Crown-6

The following is a detailed experimental protocol for the synthesis of dibenzo-18-crown-6, adapted from the improved procedure published in Organic Syntheses. This method remains a foundational procedure in the field.

Reaction:

Materials:

-

Catechol

-

Bis(2-chloroethyl) ether

-

Sodium hydroxide (pellets)

-

n-Butanol

-

Nitrogen gas

Procedure:

-

A dry, 5-liter, three-necked flask is equipped with a reflux condenser, a mechanical stirrer, a thermometer, and a dropping funnel. The system is maintained under a nitrogen atmosphere.

-

To the flask, add 330 g (3.0 moles) of catechol and 2 liters of n-butanol.

-

With stirring, add 122 g (3.05 moles) of sodium hydroxide pellets.

-

Heat the mixture to reflux (approximately 115 °C).

-

A solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is added dropwise over a period of 2 hours while maintaining reflux and stirring.

-

After the addition is complete, continue to reflux the mixture with stirring for an additional hour.

-

Cool the mixture to 90 °C and add another 122 g (3.05 moles) of sodium hydroxide pellets.

-

Reflux the mixture with stirring for 30 minutes.

-

Add a solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol dropwise over 2 hours.

-

After the second addition, continue to reflux the mixture with stirring for 1 hour.

-

Cool the reaction mixture and filter to remove the sodium chloride precipitate.

-

The filtrate is concentrated under reduced pressure to yield the crude dibenzo-18-crown-6.

-

The crude product can be purified by recrystallization from a suitable solvent such as acetone or toluene.

Characterization:

The structure of the synthesized dibenzo-18-crown-6 can be confirmed using standard spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The absence of a broad O-H stretching band from the starting catechol and the presence of characteristic C-O-C ether stretching bands are indicative of product formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will show characteristic signals for the aromatic protons and carbons, as well as the ethyleneoxy protons and carbons of the crown ether ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of dibenzo-18-crown-6 confirms the successful synthesis.

Quantitative Data: Cation Binding Affinities

A defining feature of benzo-crown ethers is their ability to selectively bind different cations. This selectivity is primarily governed by the "size-fit" relationship between the diameter of the cation and the cavity size of the crown ether. The stability of these host-guest complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.

The following table summarizes the log K values for the complexation of various alkali metal cations with benzo-15-crown-5 and dibenzo-18-crown-6 in methanol at 25°C.

| Crown Ether | Cation | Ionic Diameter (Å) | Cavity Diameter (Å) | log K |

| Benzo-15-Crown-5 | Li⁺ | 1.36 | 1.7 - 2.2 | 2.65 |

| Na⁺ | 1.94 | 1.7 - 2.2 | 3.31 | |

| K⁺ | 2.66 | 1.7 - 2.2 | 2.75 | |

| Rb⁺ | 2.94 | 1.7 - 2.2 | 2.20 | |

| Cs⁺ | 3.34 | 1.7 - 2.2 | 1.90 | |

| Dibenzo-18-Crown-6 | Li⁺ | 1.36 | 2.6 - 3.2 | 2.90 |

| Na⁺ | 1.94 | 2.6 - 3.2 | 4.30 | |

| K⁺ | 2.66 | 2.6 - 3.2 | 5.00 | |

| Rb⁺ | 2.94 | 2.6 - 3.2 | 4.60 | |

| Cs⁺ | 3.34 | 2.6 - 3.2 | 3.70 |

Data compiled from various sources and may vary slightly depending on the experimental conditions.

As the data illustrates, benzo-15-crown-5 shows a preference for Na⁺, whose ionic diameter is a good fit for its cavity. In contrast, the larger cavity of dibenzo-18-crown-6 results in the highest stability constant with K⁺.

Visualizing the Core Concepts

To further elucidate the fundamental principles of benzo-crown ether chemistry, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

Caption: Synthesis of Dibenzo-18-Crown-6.

Caption: Complexation of a Potassium Ion.

Caption: Timeline of Key Discoveries.

Evolution of Synthetic Methodologies

Since Pedersen's initial discovery, the synthesis of benzo-crown ethers has undergone significant evolution. While the Williamson ether synthesis remains a cornerstone, several improvements and alternative strategies have been developed to enhance yields, improve selectivity, and introduce functional groups onto the crown ether scaffold.

-

High Dilution Techniques: To favor intramolecular cyclization over intermolecular polymerization, reactions are often carried out at very low reactant concentrations.

-

Template-Directed Synthesis: The deliberate use of specific metal cations as templates to guide the cyclization process has become a standard and powerful tool for synthesizing specific crown ethers in high yields.

-

Alternative Leaving Groups: While chloro-derivatives were used in the original synthesis, other leaving groups such as tosylates and mesylates are now commonly employed, often leading to higher yields and milder reaction conditions.

-

Phase-Transfer Catalysis: The use of phase-transfer catalysts can facilitate the reaction between the water-soluble base and the organic-soluble reactants, improving reaction rates and yields.

-

Functionalization: Methods have been developed to introduce various functional groups onto the benzo portion of the crown ether, allowing for their immobilization on solid supports, incorporation into larger molecular architectures, and the development of responsive sensor molecules.

Conclusion

The discovery of benzo-crown ethers was a watershed moment in chemistry, opening the door to the vast and fascinating field of supramolecular chemistry. The ability of these synthetic macrocycles to selectively recognize and bind cations has not only provided fundamental insights into molecular recognition but has also led to a wide array of applications, from phase-transfer catalysis and ion-selective electrodes to the development of novel drug delivery systems. The foundational work of Charles Pedersen and the subsequent innovations in their synthesis and application continue to inspire new generations of scientists to explore the intricate world of host-guest chemistry.

References

The Supramolecular Chemistry of Crown Ethers: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Supramolecular chemistry, a field focused on the study of non-covalent interactions between molecules, has been significantly shaped by the discovery of crown ethers. These macrocyclic polyethers, first synthesized by Charles J. Pedersen, exhibit a remarkable ability to selectively bind cations within their central cavity, a phenomenon driven by host-guest chemistry.[1][2] This selective recognition is primarily based on the "size-fit" concept, where the stability of the resulting complex depends on the compatibility between the cation's ionic radius and the crown ether's cavity size.[2] The interior of the crown ether ring is lined with electron-rich oxygen atoms that coordinate with the cation through ion-dipole interactions, while the exterior is typically hydrophobic, allowing for the solubilization of inorganic salts in nonpolar organic solvents.[2][3] This unique characteristic has made crown ethers invaluable as phase-transfer catalysts in organic synthesis.[4] Beyond their synthetic utility, the principles of molecular recognition inherent to crown ethers have paved the way for their application in more complex systems, including the development of sophisticated drug delivery platforms and artificial ion channels.[5][6] This technical guide provides an in-depth exploration of the core principles of crown ether supramolecular chemistry, detailed experimental methodologies for their study, and a review of their burgeoning applications in the pharmaceutical sciences.

Core Principles of Host-Guest Complexation

The formation of a host-guest complex between a crown ether and a cation is a dynamic and reversible process governed by a set of key factors that dictate the stability and selectivity of the interaction.

Factors Influencing Binding Affinity and Selectivity:

-

Cation and Cavity Size: The primary determinant of complex stability is the complementarity between the size of the cation and the crown ether's cavity. For instance, 12-crown-4, with its smaller cavity, preferentially binds Li⁺, while the larger 18-crown-6 shows high affinity for K⁺.[2]

-

Number and Type of Donor Atoms: The oxygen atoms within the crown ether ring act as Lewis bases, donating electron density to the guest cation. The number and arrangement of these donor atoms are crucial for effective coordination. Substitution of "hard" oxygen atoms with "softer" atoms like sulfur or nitrogen can shift the binding preference towards softer heavy metal cations.[7]

-

Solvent Effects: The solvent plays a critical role in the complexation process. In solution, crown ethers must compete with solvent molecules for the cation. Consequently, complex stability is generally higher in less polar, non-coordinating solvents.[7]

-

Substituents on the Crown Ether Ring: The electronic and steric properties of substituents on the crown ether framework can significantly influence binding. Electron-withdrawing groups can reduce the basicity of the oxygen atoms, thereby weakening the complex, while bulky substituents can sterically hinder the approach of the guest.[7]

The general principle of host-guest complexation between a crown ether and a cation can be visualized as follows:

Quantitative Analysis of Host-Guest Interactions

The thermodynamics of crown ether-cation complexation are crucial for understanding and predicting their behavior. The stability of the complex is quantified by the association constant (Kₐ), while the enthalpy (ΔH°) and entropy (ΔS°) of binding provide insights into the forces driving the interaction. These parameters are typically determined using techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) titration.

Table 1: Thermodynamic Parameters for Crown Ether-Cation Complexation

| Crown Ether | Guest Cation | Solvent | Log Kₐ | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference(s) |

| 18-Crown-6 | K⁺ | Methanol | 6.08 | - | - | [8] |

| 18-Crown-6 | Na⁺ | Methanol | 4.35 | - | - | [8] |

| Dibenzo-18-Crown-6 | K⁺ | Methanol | 4.35 | - | - | [7] |

| 15-Crown-5 | Na⁺ | Acetonitrile | 3.33 | -19.7 | 0.8 | [9] |

| 1,10-Dithio-18-Crown-6 | Ag⁺ | Methanol | 4.36 | - | - | [7] |

| Aza-18-Crown-6 | K⁺ | Methanol | 2.04 | - | - | [7] |

| Benzo-15-Crown-5 | Na⁺ | Methanol | 3.05 | - | - | [7] |

| Dibenzo-24-Crown-8 | K⁺ | Methanol | 3.49 | - | - | [7] |

Note: The absence of ΔH° and TΔS° values indicates that they were not reported in the cited sources.

Experimental Protocols

A systematic approach is essential for the synthesis of crown ethers and the characterization of their host-guest complexes. The following sections outline generalized protocols for key experimental procedures.

Synthesis of 18-Crown-6

This procedure is adapted from established literature methods and should be performed with appropriate safety precautions, as crown ethers may be toxic.

Materials:

-

Triethylene glycol

-

1,2-bis(2-chloroethoxy)ethane

-

Potassium hydroxide (85%)

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Acetonitrile

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel is charged with triethylene glycol and THF.

-

A 60% potassium hydroxide solution is prepared and added to the flask with vigorous stirring.

-

A solution of 1,2-bis(2-chloroethoxy)ethane in THF is added to the reaction mixture.

-

The solution is heated at reflux with vigorous stirring for 18-24 hours.

-

After cooling, the bulk of the THF is removed under reduced pressure.

-

The resulting slurry is diluted with dichloromethane and filtered. The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by high-vacuum distillation.

-

Further purification is achieved by recrystallization from acetonitrile to yield the 18-crown-6-acetonitrile complex.

-

The acetonitrile is removed under high vacuum with gentle heating to yield pure 18-crown-6.

Characterization of Host-Guest Binding by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kₐ, ΔH°, and the stoichiometry (n) of the interaction.

Materials:

-

Crown ether (host) solution of known concentration

-

Guest cation salt solution of known concentration

-

Matching buffer or solvent for both host and guest solutions

Procedure:

-

Thoroughly clean the ITC sample cell and syringe.

-

Prepare the host and guest solutions in the same batch of buffer or solvent to minimize heats of dilution. Degas the solutions.

-

Load the crown ether solution into the sample cell and the guest cation solution into the titration syringe.

-

Perform a control titration by injecting the guest solution into the buffer/solvent alone to determine the heat of dilution.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Initiate the titration. A series of injections of the guest solution into the host solution will generate a thermogram.

-

Integrate the peaks in the thermogram to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to an appropriate binding model to determine Kₐ, ΔH°, and n.

Characterization of Host-Guest Binding by NMR Titration

NMR titration monitors the change in the chemical shifts of the host's protons upon addition of the guest. This technique is particularly useful for determining binding constants and stoichiometry.

Materials:

-

Crown ether (host) solution in a suitable deuterated solvent

-

Guest cation salt solution in the same deuterated solvent

Procedure:

-

Prepare a stock solution of the crown ether at a known concentration.

-

Prepare a stock solution of the guest cation at a concentration significantly higher than the host.

-

Acquire a ¹H NMR spectrum of the host solution alone.

-

Add small aliquots of the guest solution to the NMR tube containing the host solution.

-

Acquire a ¹H NMR spectrum after each addition, ensuring the sample is well-mixed and thermally equilibrated.

-